Olivoretin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olivoretin E is a terpenoid indole alkaloid, a class of compounds known for their complex structures and significant biological activities. It is derived from the teleocidin family, which are natural products isolated from various Streptomyces species. These compounds are known for their potent activation of protein kinase C, a key enzyme involved in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olivoretin E involves several steps, starting from simpler indole derivatives One common route includes the prenylation of indole derivatives followed by cyclization and further functionalization
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Streptomyces species. These bacteria are cultured under specific conditions that promote the production of this compound and related compounds. The fermentation broth is then extracted and purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Olivoretin E undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Olivoretin E has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex natural product synthesis and biosynthesis.
Biology: It serves as a tool for studying protein kinase C activation and its role in cellular signaling pathways.
Medicine: Due to its biological activity, this compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
Olivoretin E exerts its effects primarily through the activation of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of protein kinase C by this compound involves the binding of the compound to the enzyme, leading to a conformational change that enhances its activity.
Comparison with Similar Compounds
Similar Compounds
Teleocidin B: Another member of the teleocidin family, known for its potent protein kinase C activation.
Lyngbyatoxin A: A related compound with similar biological activities.
Ergotamine: A terpenoid indole alkaloid with vasoconstrictive properties.
Vinblastine: An anti-cancer compound derived from indole alkaloids.
Uniqueness
Olivoretin E is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Its ability to activate protein kinase C with high potency makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
110187-21-8 |
---|---|
Molecular Formula |
C29H43N3O2 |
Molecular Weight |
465.7 g/mol |
IUPAC Name |
(6S,9S,14R,17R)-17-tert-butyl-14-ethenyl-6-(methoxymethyl)-10,14-dimethyl-9-propan-2-yl-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C29H43N3O2/c1-10-29(7)12-11-20(28(4,5)6)24-21(29)14-22-23-18(15-30-25(23)24)13-19(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17,19-20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t19-,20-,26-,29-/m0/s1 |
InChI Key |
XVXFTYXRGYNKBI-JKRNNPMPSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4[C@H](CC[C@](C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(CCC(C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.